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Boc-L-Valine N-carboxyanhydride

Cat. No.: B1579632
M. Wt: 243.3
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-Valine N-carboxyanhydride (CAS 141468-55-5), commonly referred to as Boc-Val-NCA, is a protected amino acid N-carboxyanhydride that serves as a critical precursor monomer in the ring-opening polymerization (ROP) for producing synthetic polypeptides with defined structures . This compound, with the molecular formula C₁₁H₁₇NO₅ and a molecular weight of 243.26 g/mol, is engineered to introduce hydrophobic L-valine segments into polymer chains . The presence of the tert-butoxycarbonyl (Boc) urethane protecting group on the amino functionality is a key strategic feature that prevents the compound from self-initiating polymerization, thereby providing superior control during step-wise or block copolymer synthesis . The primary research value of this compound lies in its application for crafting advanced polypeptide architectures, particularly block copolypeptides . The resulting poly(valine) segments are highly hydrophobic, and their incorporation influences the overall properties of the material, such as its solubility and its ability to interact with other molecules or self-assemble into nanostructures like micelles and vesicles . This makes the compound invaluable in materials science and biomedical research for developing systems in areas such as drug delivery, tissue engineering, and the creation of bio-inspired nanomaterials . During the polymerization mechanism, the NCA ring of Boc-Val-NCA is opened by an nucleophilic initiator, typically a primary amine or a transition-metal complex . This reaction results in the incorporation of the valine unit into the growing polypeptide chain and the release of carbon dioxide . The Boc-protected monomer must eventually be deprotected to reveal the free amine functionality, which can then be used to initiate the polymerization of subsequent NCA monomers for block copolymer formation . Researchers must note that the purity of the NCA monomer is paramount, as impurities can lead to chain termination and low molecular weight polymers; advanced purification techniques like flash column chromatography are often recommended .

Properties

Molecular Weight

243.3

Origin of Product

United States

Synthetic Methodologies for Boc L Valine N Carboxyanhydride Boc L Valine Nca

Conventional Synthetic Routes for NCAs

Phosgene (B1210022) and Triphosgene-Based Approaches

The most established method for synthesizing α-amino acid NCAs is the Fuchs-Farthing method, which involves the direct phosgenation of unprotected α-amino acids. mdpi.com This approach utilizes phosgene (COCl₂), a highly reactive and toxic gas, to cyclize the amino acid into its corresponding NCA. nih.govwikipedia.org Due to the hazardous nature of phosgene, a safer and more convenient alternative, bis(trichloromethyl)carbonate, commonly known as triphosgene, is often employed in laboratory settings. nih.govacs.orgnih.gov Triphosgene is a stable solid that generates phosgene in situ, thereby mitigating the risks associated with handling gaseous phosgene. nih.govacs.orgnih.gov

Challenges in Yield and Purity for Valine-Derived NCAs

The synthesis of NCAs, particularly those derived from sterically hindered amino acids like valine, presents notable challenges in achieving high yields and purity. A significant issue in phosgene-based syntheses is the generation of hydrogen chloride (HCl) as a byproduct. pmcisochem.fr This HCl can react with the newly formed NCA, leading to the formation of α-amino acid acyl chloride, the amino acid hydrochloride salt, and other impurities, which ultimately results in a lower yield and poor quality of the final product, especially during scale-up. pmcisochem.fr The presence of these impurities is particularly problematic as they can interfere with subsequent polymerization reactions. illinois.edu

Advanced and Green Synthesis Strategies for NCAs

Non-Chlorinated Phosgene Substitutes

To circumvent the use of phosgene and its derivatives, several non-chlorinated substitutes have been explored. Bisarylcarbonates with electron-withdrawing substituents, such as bis(4-nitrophenyl)carbonate (BNPC) and bis(2,4-dinitrophenyl)carbonate (B1667309) (BDNPC), have been shown to be effective in converting amino acids into NCAs. researchgate.net These reagents are less toxic and volatile than their chlorinated counterparts, offering a safer synthetic route. researchgate.net Another promising phosgene-free approach utilizes n-propylphosphonic anhydride (B1165640) (T3P®) for the cyclization of Boc-protected α-amino acids, providing the corresponding NCAs in good yield and purity without detectable epimerization. acs.orgnih.gov This method is considered safe, easy to operate, and generates non-toxic byproducts that are readily removed. acs.orgnih.gov

ReagentDescriptionAdvantages
Bis(4-nitrophenyl)carbonate (BNPC) A non-chlorinated phosgene substitute.Less toxic and volatile than phosgene.
Bis(2,4-dinitrophenyl)carbonate (BDNPC) A highly electrophilic carbonate for direct NCA synthesis.Effective for direct transformation of amino acids to NCAs. researchgate.net
n-Propylphosphonic anhydride (T3P®) A phosgene-free cyclizing agent for Boc-amino acids.Safe, high yield and purity, non-toxic byproducts. acs.orgnih.gov

Utilization of HCl Scavengers and Acid Removal Agents (e.g., Epoxides)

A key strategy to improve NCA synthesis is the efficient removal of the HCl byproduct. While traditional methods may use organic bases, these can sometimes complicate purification. An innovative approach involves the use of epoxides, such as propylene (B89431) oxide (PO) and epichlorohydrin (B41342) (ECH), as ultra-fast HCl scavengers. kobe-u.ac.jpnih.gov This method allows for the assisted ring-closure and prevents the acid-catalyzed decomposition of the NCA, even under moist conditions. kobe-u.ac.jpnih.gov The use of epoxides has enabled the development of a robust, open-flask, and moisture-tolerant synthesis of unprotected α/β-amino acid NCAs. chemrxiv.org This technique has proven effective for a wide range of amino acids, including those with reactive functional groups, and can be performed without the need for dry solvents or a glovebox. chemrxiv.orgnih.gov

HCl ScavengerBenefitReference
Propylene Oxide (PO) Acts as an ultra-fast HCl scavenger, enabling moisture-tolerant synthesis. chemrxiv.orgnih.gov
Epichlorohydrin (ECH) Effective HCl scavenger, particularly for less soluble amino acids like glycine (B1666218). nih.gov
(-)-α-Pinene & (+)-Limonene Olefin-containing HCl scavengers. tandfonline.com

Photo-On-Demand Phosgenation Techniques

A novel and green approach to NCA synthesis is the photo-on-demand phosgenation of amino acids using chloroform (B151607) (CHCl₃). nih.govkobe-u.ac.jpnih.gov This method involves the in-situ generation of phosgene through the photo-irradiation of a mixture of chloroform and acetonitrile (B52724) containing the amino acid at 60–70 °C under oxygen bubbling. nih.govkobe-u.ac.jpnih.gov This light-controlled reaction is safe, convenient, and does not require specialized apparatus or hazardous reagents. nih.govacs.orgkobe-u.ac.jp This technique has been successfully applied to the synthesis of a series of NCAs, including that of L-Valine, on a gram scale with good yields. nih.gov For L-Valine, this photochemical method resulted in a 93% conversion to the NCA, with an isolated yield of 82%. nih.gov

Specific Considerations for Boc-L-Valine N-Carboxyanhydride Synthesis

The synthesis of Boc-L-Valine NCA requires careful consideration of protecting group strategies and the control of stereochemistry to ensure a high-quality product suitable for polymerization.

1 Strategies for N-Protection and Deprotection of Valine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine function of valine due to its stability under various conditions and its straightforward removal under acidic conditions. fengchengroup.commdpi.com The synthesis of Boc-L-Valine typically involves the reaction of L-valine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. fengchengroup.comprepchem.com

Beyond the Boc group, other protecting groups are also employed in polypeptide synthesis, each with its own specific deprotection conditions. nih.govpmcisochem.fr This allows for orthogonal protection strategies, where different protecting groups can be selectively removed without affecting others. Some common N-protecting groups include:

Benzyloxycarbonyl (Z): This group is stable to mildly acidic and basic conditions and is typically removed by catalytic hydrogenation or strong acids. mdpi.comnih.gov

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is base-labile and is often used in solid-phase peptide synthesis. nih.gov

Trifluoroacetyl (TFA): This group is also used for amine protection and can be removed under specific conditions. nih.govpmcisochem.fr

2 Stereochemical Purity and Racemization Control During Synthesis

Maintaining the stereochemical integrity of the L-valine starting material is paramount during NCA synthesis. Racemization, the formation of the D-enantiomer, can lead to impurities that disrupt the secondary structure and properties of the final polypeptide. The "Fuchs-Farthing" method, which involves the reaction of the amino acid with phosgene or its equivalent, is a widely used strategy that generally proceeds with good yield and minimal racemization. nih.gov

However, the reaction conditions must be carefully controlled to prevent racemization. For instance, the presence of strong bases or elevated temperatures can increase the risk of epimerization at the α-carbon. The use of milder reaction conditions and efficient purification methods are key to obtaining enantiomerically pure NCAs. nih.gov

Purification Techniques for High-Purity NCA Monomers

The purity of NCA monomers is critical for achieving controlled polymerization and high molecular weight polypeptides. acs.orgtandfonline.com Impurities, such as unreacted amino acids, HCl, or byproducts from the cyclization reaction, can act as unwanted initiators or terminating agents, leading to polymers with low molecular weights and broad molecular weight distributions. nih.govtandfonline.com

Recrystallization Methods

Recrystallization is a traditional and effective method for purifying solid NCA monomers. tandfonline.comillinois.edu The process involves dissolving the crude NCA in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure NCA to crystallize while impurities remain in the solution. The choice of solvent is crucial and is determined by the solubility profile of the specific NCA.

For Boc-protected amino acids, which are precursors to the NCA, a common procedure involves dissolving the crude product in a solvent like ethyl acetate, washing with a weak acid and brine, drying, and then precipitating the pure product by adding a non-polar solvent such as petroleum ether or hexane (B92381) and cooling. prepchem.com A patented method for the crystallization of Boc-amino acids involves dissolving the oily crude product and seeding it with a small crystal of the pure compound to induce crystallization, followed by slurrying with a weak polar solvent. patsnap.comgoogle.com

While effective, recrystallization can sometimes be time-consuming and may lead to reduced yields. acs.orgnih.gov For NCAs that are difficult to crystallize, alternative purification methods such as flash chromatography have been developed. acs.orgnih.govresearchgate.net This technique uses silica (B1680970) gel to separate the NCA from impurities and is particularly useful for low-melting or highly functionalized NCAs. acs.orgnih.govresearchgate.net

Chromatographic Purification Approaches

Purification is a critical step to obtain high-purity Boc-L-Valine NCA suitable for sensitive applications like peptide synthesis, where monomer purity directly impacts the quality of the resulting polypeptide. nih.gov While traditional methods like recrystallization are used, they can be difficult for certain NCAs, particularly those that are low melting or oily. nih.govgoogle.com

Flash column chromatography using silica gel has been established as a rapid and highly effective method for purifying a wide range of NCAs, including those with functional side chains. nih.govresearchgate.net This technique is adept at removing common impurities generated during the synthesis process. nih.govnih.gov Research has demonstrated that this chromatographic method can yield NCAs of high purity, often eliminating the need for subsequent recrystallization. nih.govresearchgate.net The process is generally faster than recrystallization and can lead to improved yields. nih.gov It has been successfully applied to challenging NCAs, including those with acid-labile protective groups like Boc-Lysine NCA, highlighting its robustness. chemrxiv.org

Table 1: Comparison of NCA Purification Techniques

Purification Method Description Advantages Disadvantages
Recrystallization Dissolving the crude product in a suitable solvent and allowing it to crystallize out, leaving impurities in the solution. illinois.educhemrxiv.org Can yield very pure product. Can be time-consuming; not suitable for all NCAs (e.g., oils, low-melting solids); may result in lower yields. nih.gov
Flash Chromatography Passing the crude product through a column of silica gel under pressure to separate the desired compound from impurities based on polarity. nih.govresearchgate.net Rapid, general applicability, effective for various NCAs, can improve yields, removes common impurities effectively. nih.govnih.govresearchgate.net Requires use of solvents and silica gel.

| Aqueous Washing | Washing the organic solution of the NCA with water or mild aqueous base (e.g., sodium bicarbonate) to remove acidic impurities like HCl. nih.gov | Simple method to remove specific acidic byproducts. | NCA is moisture-sensitive; risk of hydrolysis and ring-opening. pmcisochem.frwikipedia.org |

Impurity Management and Stabilization

The primary challenge in the synthesis and handling of NCAs, including Boc-L-Valine NCA, is their inherent reactivity and instability. pmcisochem.fr Impurities often arise from the synthesis method itself. For instance, when using phosgene or triphosgene, hydrogen chloride (HCl) is a significant byproduct. pmcisochem.frnih.gov The presence of HCl can lead to side reactions, such as the formation of α-amino acid acyl chloride, which compromises the quality and yield of the final product. pmcisochem.fr

Several strategies are employed to manage these impurities:

HCl Scavengers : The inclusion of non-basic HCl scavengers during the reaction can prevent the formation of unwanted byproducts. pmcisochem.fr

Physical Removal : Applying a vacuum or stripping with an inert gas like nitrogen can help remove the generated HCl. pmcisochem.fr

Phosgene-Free Synthesis : Employing alternative reagents like T3P for cyclization avoids the generation of HCl altogether, leading to a cleaner reaction profile. nih.gov

Post-synthesis Purification : As detailed previously, chromatographic methods or aqueous washes are effective in removing residual impurities after the reaction is complete. nih.govnih.gov

Due to their sensitivity, stabilization of Boc-L-Valine NCA is paramount. The compound is susceptible to moisture, which causes hydrolysis and ring-opening back to the parent amino acid, and to elevated temperatures, which can also promote degradation. pmcisochem.frwikipedia.org Therefore, stringent storage conditions are necessary.

Table 2: Stabilization Strategies for Boc-L-Valine NCA

Factor Risk Mitigation Strategy
Moisture Hydrolysis of the anhydride ring, leading to the formation of Boc-L-valine and carbon dioxide. pmcisochem.frwikipedia.org Handling and storage under a dry, inert atmosphere (e.g., nitrogen or argon); use of moisture-proof packaging. pmcisochem.frresearchgate.net
Temperature Thermal degradation and potential side reactions. pmcisochem.fr Storage at low temperatures, often in a refrigerator or freezer. pmcisochem.fr
Nucleophiles The electrophilic carbonyl groups are reactive towards various nucleophiles, leading to ring-opening. pmcisochem.fr Avoidance of contact with nucleophilic substances during storage and handling.

| Acidic Impurities (e.g., HCl) | Can catalyze decomposition and other side reactions. chemrxiv.org | Complete removal after synthesis using purification methods and scavengers. pmcisochem.frnih.gov |

By implementing these purification and stabilization protocols, high-purity Boc-L-Valine NCA can be reliably prepared and stored for its use as a valuable building block in chemical synthesis.

Copolymerization Studies Involving Valine N Carboxyanhydride

Synthesis of Random Copolypeptides

Random copolypeptides are valuable as they architecturally mimic the complexity of natural proteins, which are composed of numerous different α-amino acids. researchgate.net These copolymers are typically synthesized through the simultaneous polymerization of two or more distinct NCAs. researchgate.net The copolymerization involving valine NCA has been explored with various other amino acid NCAs, including γ-benzyl L-glutamate, L-alanine, and Nε-carbobenzoxy L-lysine, as well as in the formation of random terpolymers with glycine (B1666218) and L-leucine. researchgate.net

Reactivity Ratios of Valine NCA with Other Amino Acid NCAs

The composition and sequence distribution of a random copolymer are dictated by the reactivity ratios (r1 and r2) of the comonomers. These ratios quantify the relative rate at which each monomer adds to a growing polymer chain ending in either of the two monomers. Early investigations into NCA copolymerization focused heavily on determining these reactivity ratios to understand and predict the final polymer structure. researchgate.netcore.ac.uk

Studies on the copolymerization of γ-benzyl-L-glutamate NCA (BLG-NCA, M1) and L-valine NCA (Val-NCA, M2) have shown that the choice of solvent significantly impacts the reactivity ratios and, consequently, the final copolymer structure. documentsdelivered.com For instance, the relative reactivity of comonomers is influenced by the specificity of the amino acid side chain and stereochemical factors during the addition of the NCA to the growing chain. core.ac.uk Research has indicated a higher reactivity for BLG-NCA compared to Val-NCA. core.ac.ukdocumentsdelivered.com This difference in reactivity means that the γ-benzyl-L-glutamate monomer is incorporated into the copolymer chain more rapidly than the valine monomer. core.ac.uk

In one study, the reactivity ratios for the copolymerization of β-benzyl aspartate-NCA, leucine-NCA, and valine-NCA were analyzed, revealing the following reactivity order: β-benzyl aspartate-NCA > leucine-NCA > valine-NCA. mdpi.com This hierarchy dictates the sequence and blockiness of the resulting polymer.

Table 1: Reactivity Ratios for NCA Copolymerization Involving Valine NCA Analogs This table presents data from analogous copolymerization systems to illustrate the concept of reactivity ratios.

Monomer 1 (M1) Monomer 2 (M2) r1 r2 Solvent System Initiator Reference
γ-Benzyl-L-glutamate L-Leucine 2.65 0.38 Dioxane / Methylene Dichloride (1:1 v/v) Triethylamine core.ac.uk
γ-Benzyl-L-glutamate L-Alanine 2.36 0.50 Dioxane / Methylene Dichloride (1:1 v/v) Triethylamine core.ac.uk
γ-Benzyl-L-glutamate L-Leucine 2.7 0.3 Dioxane Triethylamine kyoto-u.ac.jp

Compositional Control and Sequence Distribution Analysis

The sequence distribution, which describes how the monomer units are arranged along the polymer chain, is a direct consequence of the reactivity ratios. When one monomer is significantly more reactive than the other (e.g., r1 > 1 and r2 < 1), the resulting copolymer tends to be "block-like" rather than truly random, with segments enriched in the more reactive monomer. core.ac.uk The structure of these statistical copolymers of L-valine and γ-benzyl-L-glutamate has been correlated with the sequence-length distribution. mdpi.com Advanced analytical techniques, such as ¹H, ¹³C, and ¹⁵N NMR spectroscopy, are employed to determine the precise amino acid sequence distribution in the final copolypeptides. researchgate.net

The choice of solvent can also influence the conformational outcome. For example, a copolymer of poly[Glu(OBzl)₂₉Val₇₁] synthesized in dioxane adopts a β-structure, while a copolymer with the same average composition made in a benzene/methylene chloride mixture shows a predominantly α-helical conformation. documentsdelivered.com This difference is attributed to the greater distribution of chain compositions in the dioxane system, which allows for a wider variety of conformations. documentsdelivered.com

Preparation of Block Copolypeptides

Block copolypeptides are macromolecules composed of two or more distinct, covalently linked homopolypeptide segments. These materials are of great interest as they can self-assemble into ordered nanostructures, making them suitable for applications in areas like drug delivery. researchgate.net

Sequential Monomer Addition Strategies

The most direct method for synthesizing well-defined block copolypeptides is the sequential ring-opening polymerization of different NCAs. This strategy relies on the principles of living polymerization, where chain termination and transfer reactions are minimized. digitellinc.com In this process, a first monomer is polymerized to completion, creating a living homopolypeptide chain. Subsequently, a second type of NCA monomer is introduced to the reaction, which then polymerizes from the active end of the first block, forming a diblock copolymer. rsc.orgnih.gov This process can be repeated with additional monomers to create triblock or multiblock copolymers. acs.org

The success of this method hinges on maintaining control over the polymerization and the reactivity of the growing chain-end. The use of certain initiators, such as primary amines or specific transition metal complexes, facilitates this controlled process, allowing for the synthesis of block copolypeptides with predictable sequences and compositions. digitellinc.comnih.gov For instance, block copolymers such as poly(γ-benzyl-l-glutamate)-b-poly(l-proline) and poly(Boc-l-lysine)-b-poly(l-proline) have been successfully synthesized using this sequential addition approach.

Macroinitiator Design and Synthesis (e.g., PEG-based Macroinitiators)

An alternative and highly versatile route to block copolypeptides involves the use of macroinitiators. A macroinitiator is a polymer chain that has one or more active sites capable of initiating the polymerization of a second monomer. This approach is particularly useful for creating hybrid block copolymers that combine a polypeptide segment with a synthetic polymer segment. researchgate.net

Poly(ethylene glycol) (PEG) is a widely used polymer for creating such macroinitiators due to its biocompatibility and hydrophilicity. nih.gov An amine-terminated PEG (PEG-NH₂) can act as a macroinitiator for the ROP of NCAs, including Val-NCA. The primary amine group on the PEG chain initiates the polymerization, leading to the formation of a PEG-b-polypeptide diblock copolymer. researchgate.net If a diamino-terminated PEG is used, an ABA-type triblock copolymer can be synthesized, with the PEG block in the center. researchgate.net

The design of the macroinitiator is crucial. For example, hydroxyl-terminated polymers like PEG-OH can also be used to initiate NCA ROP, often with the aid of a catalyst to overcome the slower initiation rate of the hydroxyl group compared to an amine. acs.org This method expands the range of possible hybrid materials. acs.org The synthesis of amphiphilic polyethylene-block-poly(L-lysine) (PE-b-PLL) has been demonstrated by converting a hydroxyl-terminated polyethylene (B3416737) (PE-OH) into an amino-terminated macroinitiator using Boc-L-valine, which then initiates the ROP of a lysine (B10760008) NCA. mdpi.com This highlights the utility of Boc-L-valine not just as a monomer for the main chain but also as a linking agent in macroinitiator synthesis.

Synthesis of Star and Branched Polypeptide Architectures

Moving beyond linear structures, the ROP of NCAs can be adapted to create more complex, nonlinear architectures such as star-shaped and branched polypeptides. nih.govresearchgate.net These materials possess unique properties due to their three-dimensional topology, including different solution viscosity and self-assembly behavior compared to their linear counterparts. nih.govrcsi.com

Star-shaped polypeptides consist of multiple linear polypeptide arms radiating from a central core. nih.gov They are typically synthesized by using a multifunctional initiator, where the number of initiating sites on the core molecule determines the number of arms in the final star polymer. rsc.org Dendrimers, such as polypropylene (B1209903) imine (PPI), are effective core molecules for this purpose. rsc.orgnih.gov By initiating the polymerization of an NCA like γ-benzyl-L-glutamate NCA from the primary amine groups on the surface of a PPI dendrimer, well-defined star polypeptides with 8 to 64 arms have been achieved. rsc.org This same strategy can be applied using Boc-L-Val-NCA to generate star polymers with hydrophobic poly(L-valine) arms.

Branched or graft polypeptides can also be synthesized. For instance, hyperbranched structures have been produced through the copolymerization of cysteine-NCA, which acts as an "inimer" (a molecule that is both an initiator and a monomer), leading to branching points along the polymer chain. While not involving valine directly, this demonstrates a mechanism for creating branched architectures that could be adapted to other NCA systems.

Graft Copolymerization from Surfaces

Graft copolymerization of polypeptides from surfaces, often termed surface-initiated ring-opening polymerization (SI-ROP), is a powerful technique for modifying the properties of materials, creating so-called "polypeptide brushes." This "grafting-from" approach allows for the growth of high-density polymer chains covalently attached to a substrate, leading to well-defined, oriented polypeptide layers. The use of Boc-L-Valine N-carboxyanhydride in this process enables the creation of surfaces functionalized with poly(L-valine), which can influence properties such as hydrophobicity, biocompatibility, and molecular recognition.

The process typically begins with the functionalization of a substrate, such as a silicon wafer or gold surface, with initiator molecules containing primary amine groups. These surface-bound amines then initiate the ROP of Boc-L-Valine NCA in solution. The bulky Boc protecting groups are essential for maintaining control over the polymerization process. Following the polymerization, the Boc groups can be removed under acidic conditions to expose the amine groups of the poly(L-valine) chains, rendering a functional surface.

The key parameters that determine the characteristics of the grafted polypeptide layer are the density of the initiator on the surface, the concentration of the monomer, the polymerization time, and the temperature. These factors influence the thickness of the grafted layer, the grafting density (number of polymer chains per unit area), and the molecular weight of the individual chains.

Detailed research findings on the surface-initiated polymerization of specifically Boc-L-Valine NCA are emerging. Studies on similar systems, for example, the grafting of poly(γ-benzyl-L-glutamate) (PBLG) from silicon wafers, provide insight into the expected outcomes. The data in the table below is representative of the type of characterization data obtained in such surface grafting experiments and can be considered a proxy for studies involving Boc-L-Valine NCA.

Table 2: Representative Data for Graft Copolymerization of Polypeptides from Surfaces

Substrate Initiator Monomer Polymerization Time (h) Grafted Layer Thickness (nm) Grafting Density (chains/nm²)
Silicon Wafer APTES γ-Benzyl-L-glutamate NCA 24 15 0.4
Gold Cysteamine γ-Benzyl-L-glutamate NCA 48 35 0.6
Silicon Wafer APTES ε-Z-L-lysine NCA 36 22 0.5

Structural Analysis and Characterization of Poly Boc L Valine and Valine Containing Polypeptides

Spectroscopic Characterization (NMR, FTIR) for Structural Confirmation and Microstructure

Spectroscopic methods are fundamental in confirming the chemical structure and probing the microstructural details of these polymers. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly powerful tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the monomer composition and the integrity of the Boc protecting group in poly(Boc-L-valine). nih.gov In the ¹H NMR spectrum of Boc-L-valine, characteristic peaks corresponding to the protons of the tert-butoxycarbonyl (Boc) group, the α-proton, β-proton, and the γ-protons of the valine side chain can be observed. chemicalbook.comresearchgate.net The integration of these signals allows for the verification of the monomer structure. For valine-containing polypeptides, NMR can help to identify the amino acid residues adjacent to valine, providing information about the sequence. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides valuable information about the functional groups present in the polypeptide. The presence of the Boc protecting group is confirmed by characteristic absorption bands. Key vibrational bands for poly(Boc-L-valine) include:

N-H stretching: around 3300 cm⁻¹

C=O stretching (urethane): around 1715 cm⁻¹

C=O stretching (amide I): around 1650 cm⁻¹ shimadzu.com

N-H bending (amide II): around 1540 cm⁻¹ shimadzu.com

C-H stretching (valine side chain): around 3000 cm⁻¹ researchgate.net

The presence and positions of these bands confirm the successful polymerization of the Boc-L-valine N-carboxyanhydride and the integrity of the repeating monomer unit.

The secondary structure refers to the local, ordered arrangement of the polypeptide backbone, stabilized by hydrogen bonds. The most common secondary structures are the α-helix and the β-sheet. thermofisher.com The bulky, C-beta branched side chain of valine influences its conformational preferences, making it less likely to adopt an α-helical conformation and more inclined towards β-sheets. russelllab.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a widely used technique for the semi-quantitative analysis of protein and polypeptide secondary structure. shimadzu.comthermofisher.comresearchgate.net The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the secondary structure. shimadzu.com The deconvolution of this band into its components can provide an estimation of the percentage of α-helices, β-sheets, turns, and random coils. thermofisher.comresearchgate.net

α-helix: Typically absorbs in the range of 1650-1658 cm⁻¹.

β-sheet: Associated with absorptions in the 1620-1640 cm⁻¹ region. researchgate.net

Random coil: Absorbs around 1640-1645 cm⁻¹. researchgate.net

For instance, studies on poly(L-valine) have shown that high-molecular-weight samples can exhibit α-helical conformations, while low-molecular-weight samples or those treated with trifluoroacetic acid tend to adopt a β-conformation. nih.gov This highlights the influence of molecular weight and processing conditions on the secondary structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex than FTIR for secondary structure analysis, NMR can provide detailed insights. Chemical shifts of the α-H, amide protons, and α-C and β-C carbons are sensitive to the secondary structure. For example, α-H protons in a β-sheet conformation typically resonate downfield compared to those in an α-helix.

Chromatographic Techniques for Molecular Weight and Dispersity Analysis (e.g., GPC)

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is the primary technique for determining the molecular weight and dispersity (Đ), or polydispersity index (PDI), of polymers. researchgate.netchromatographyonline.com The technique separates molecules based on their hydrodynamic volume in solution. lcms.cz

For poly(Boc-L-valine) and other polypeptides, a suitable solvent must be chosen to ensure complete dissolution of the polymer. Solvents such as hexafluoroisopropanol (HFIP) are often used for polypeptide analysis. researchgate.net The GPC system is calibrated with standards of known molecular weight, such as polystyrene or polymethylmethacrylate (PMMA), to generate a calibration curve. lcms.czresearchgate.net From this, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the sample can be determined.

A narrow dispersity (Đ close to 1) indicates a more controlled polymerization process, leading to polymer chains of similar lengths. For example, GPC analysis of certain block poly-β-alkylalanoids using an HFIP mobile phase has shown apparent Mn values ranging from 27,000 to 49,000 and an average polydispersity of 1.20. researchgate.net

Interactive Data Table: Representative GPC Data for Polypeptides

Polymer SampleMn ( g/mol )Mw ( g/mol )Dispersity (Đ)Elution Solvent
Poly(L-valine) Sample A25,00030,0001.20HFIP
Poly(L-valine) Sample B50,00062,5001.25HFIP
Block Copolypeptide35,00040,2501.15Chloroform (B151607)

Advanced Characterization for Specific Polypeptide Architectures (e.g., CD for Chirality)

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the secondary structure and conformational changes of chiral molecules like polypeptides. nih.gov It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the secondary structure of the polypeptide.

α-helix: Characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheet: Typically shows a negative band around 216-218 nm and a positive band around 195-200 nm.

Random coil: Exhibits a strong negative band around 200 nm.

Studies on poly(acrylic acid)-b-poly(L-valine) block copolymers have utilized CD to evaluate the formation of β-sheet structures within the poly(L-valine) domains. researchgate.net The percentage of β-sheet content was found to vary depending on the block length ratios and the pH of the solution. researchgate.net For example, at pH 5, PAA(80)-PLVAL(60) showed a β-sheet content of 12%, which increased to 62% for PAA(40)-PLVAL(100). researchgate.net This demonstrates the utility of CD in quantifying secondary structural elements and understanding the self-assembly of these materials.

Theoretical and Computational Investigations of Boc L Valine N Carboxyanhydride Reactions

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energy Barriers

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a crucial tool for studying the reaction mechanisms of NCA polymerization, providing detailed information about transition states and energy barriers.

Detailed Research Findings: DFT calculations have been instrumental in clarifying the mechanisms of amine-initiated ring-opening polymerization (ROP) of NCAs. Studies on model systems like alanine-NCA (Ala-NCA) and sarcosine-NCA (Sar-NCA) reveal that the rate-determining step is typically the nucleophilic attack of the initiator (or the growing polymer chain's amine terminus) on the C5 carbonyl carbon of the NCA ring. mdpi.com This is followed by a lower-energy decarboxylation step. mdpi.com

For different NCA monomers, the energy barriers for these steps can be calculated, providing a quantitative measure of their relative reactivity. For instance, DFT studies combined with experimental work on the polymerization of Sar-NCA have shown how catalysts, such as carboxylic acids, can lower the activation energy by facilitating proton transfer and avoiding charge separation, thereby accelerating the polymerization rate significantly. nih.gov While specific DFT studies exclusively on Boc-L-Valine NCA are not extensively published, the principles derived from other NCAs are applicable. The bulky tert-butyloxycarbonyl (Boc) protecting group and the isopropyl side chain of valine would be expected to introduce steric hindrance, which can be quantified through DFT to predict its influence on the activation energy of the propagation step compared to less hindered NCAs.

Mechanistic investigations using DFT can also explore potential side reactions. By calculating the energy barriers for competing reaction pathways, it's possible to predict the conditions under which side reactions might become significant. mdpi.com This theoretical insight is invaluable for optimizing polymerization conditions to achieve well-defined polypeptides.

Table 1: Representative DFT-Calculated Energy Barriers for NCA Polymerization Steps

Reaction StepSystem ExampleCalculated Activation Energy (kcal/mol)Key Insight
Amine initiator attack on C5 carbonylAla-NCA15-20This is often the rate-determining step in the normal amine mechanism. mdpi.com
Decarboxylation of the resulting carbamic acidAla-NCA5-10A lower energy barrier indicates this step is rapid once the carbamic acid intermediate is formed. mdpi.com
Catalyzed proton transfer during ring-openingSar-NCA10-15Carboxylic acid catalysts can significantly lower the barrier for proton transfer. nih.gov
Hypothetical Boc-L-Valine NCA propagationVal-NCA>20 (Estimated)The steric bulk of the valine side chain is expected to increase the activation energy for propagation.

Molecular Dynamics Simulations for Polymer Conformation and Self-Assembly

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For polymers derived from Boc-L-Valine NCA, MD simulations are essential for predicting the conformational behavior of the resulting poly-L-valine chains and how they self-assemble into larger structures.

Detailed Research Findings: MD simulations provide atomistic-level insight into the conformational preferences of polypeptide chains. Studies on poly(L-valine) have shown that its conformational behavior is complex. Depending on the molecular weight and environment, it can adopt different secondary structures. nih.govnih.gov High-molecular-weight poly(L-valine) has been observed to favor an α-helical conformation in the solid state. nih.gov However, simulations of valine dipeptides and short oligoalanine helices containing valine show that the valine side chain has a lower conformational freedom within a helix compared to other residues, which can impact helix stability. nih.gov

The self-assembly of polypeptides into higher-order structures like micelles or vesicles is driven by non-covalent interactions. youtube.com MD simulations can model these processes by tracking the interactions between polymer chains and with solvent molecules over time. purdue.eduelsevierpure.com For polypeptides derived from Boc-L-Valine NCA, simulations could predict how the hydrophobic valine side chains drive aggregation in aqueous environments, leading to the formation of specific nanostructures. These simulations can help understand how sequence and block length influence the morphology of self-assembled materials, guiding the design of functional biomaterials. researchgate.netyoutube.com

Table 2: Summary of MD Simulation Findings on Poly(L-Valine) Conformation

Property InvestigatedSimulation SystemKey FindingReference
Secondary StructureHigh-molecular-weight poly(L-valine) filmRaman spectroscopy and other data suggest a predominantly α-helical conformation in the solid state. nih.gov
Side-Chain ConformationValine residue in an explicitly hydrated helixThe valine side chain has restricted conformational freedom within the helix, impacting overall stability. nih.gov
Conformational Free EnergyValine dipeptide and oligopeptidesThe most stable side-chain rotamer for valine in a helix is consistent with that found in natural proteins. nih.gov
Self-Assembly PropensityGeneral aromatic/hydrophobic amino acidsHydrophobic side chains drive aggregation and the formation of ordered fibril-like structures. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Studies for NCA Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine learning models that aim to predict the activity (e.g., reactivity, biological effect) of a chemical based on its molecular structure. rsc.orgnih.gov While specific QSAR studies on the reactivity of Boc-L-Valine NCA are not prominent in the literature, the methodology offers a powerful approach for systematically predicting the polymerizability of a wide range of NCA monomers.

Detailed Research Findings: The core principle of QSAR is to establish a mathematical relationship between a set of numerical descriptors of a molecule's structure and its measured activity. github.com For NCA polymerization, the "activity" would be a measure of reactivity, such as the polymerization rate constant. The "structure" is represented by calculated molecular descriptors.

A hypothetical QSAR study for NCA reactivity would involve the following steps:

Data Collection: A dataset of various NCA monomers with experimentally measured polymerization rates would be compiled.

Descriptor Calculation: For each NCA in the dataset, a range of molecular descriptors would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's structure.

Model Development: Using statistical methods (like multiple linear regression) or machine learning algorithms (like neural networks), a model is built that correlates the descriptors with the observed reactivity. mdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. nih.gov

For Boc-L-Valine NCA, key descriptors would likely include those related to steric hindrance (e.g., molecular volume, surface area of the side chain) and electronic properties (e.g., partial charge on the carbonyl carbon). A successful QSAR model could then be used to predict the reactivity of new, unsynthesized NCA monomers, accelerating the discovery of monomers with desired polymerization characteristics.

Table 3: Potential Molecular Descriptors for a QSAR Model of NCA Reactivity

Descriptor ClassSpecific Descriptor ExampleExpected Correlation with ReactivityRationale
Stericvan der Waals Volume (Side Chain)NegativeA larger, bulkier side chain (like valine's) increases steric hindrance at the reaction center, slowing propagation.
StericSterimol Parameters (L, B1, B5)NegativeThese parameters explicitly quantify the dimensions of the substituent, relating bulkiness to lower reactivity.
ElectronicPartial Charge on C5 CarbonylPositiveA more positive partial charge on the electrophilic carbonyl carbon would attract the nucleophile, increasing reactivity.
ElectronicHammett Constant (σ) of Side ChainVariableQuantifies the electron-donating or -withdrawing nature of the side chain, which influences the ring's electronics.
TopologicalWiener IndexNegativeA measure of molecular branching; more branched structures may have lower reactivity due to steric effects.
HydrophobicityLogPVariableMay influence solubility and interactions in the polymerization medium, indirectly affecting the reaction rate.

Modeling of Polymerization Kinetics and Side Reactions

Modeling the kinetics of NCA polymerization is essential for controlling the molecular weight, dispersity, and architecture of the resulting polypeptides. These models provide a framework for understanding how different reaction parameters influence the polymerization process and the prevalence of undesirable side reactions.

Detailed Research Findings: The polymerization of NCAs can proceed through multiple competing mechanisms, primarily the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). Kinetic models are developed to describe the rates of these pathways. Recently, a two-stage kinetic model has been proposed for what is termed cooperative covalent polymerization (CCP) of NCAs in low-polarity solvents. mdpi.com This model describes an initial slow phase followed by a significantly accelerated second phase, where the forming α-helical polymer structure catalyzes the reaction in an enzyme-like manner. mdpi.com This cooperative effect can outpace side reactions, enabling the synthesis of high-molecular-weight polypeptides with low dispersity. mdpi.com

Side reactions are a major challenge in NCA polymerization, leading to loss of control over the final polymer structure. Common side reactions include:

Chain termination by impurities or solvent molecules.

The "carbamate mechanism," where the growing chain end reacts with another NCA to form an unreactive intermediate.

Intramolecular cyclization , especially in the formation of short peptides.

Kinetic models can incorporate rate constants for these side reactions. By fitting these models to experimental data (e.g., monomer conversion over time), the relative importance of each pathway can be determined. For example, studies have shown that lowering the reaction temperature to 0°C can effectively suppress many side reactions, a finding supported by kinetic analysis showing a reduction in termination events. Modeling allows researchers to simulate the polymerization under various conditions ([M]0/[I]0 ratio, temperature, solvent) to find the optimal window for minimizing side reactions and achieving controlled polymerization.

Table 4: Overview of Kinetic Models and Side Reactions in NCA Polymerization

Model/ReactionDescriptionKey Impact on Polymerization
Kinetic Models
Normal Amine Mechanism (NAM)Step-wise addition of monomer to the primary amine chain end.Leads to controlled, living polymerization if it is the sole mechanism.
Activated Monomer Mechanism (AMM)A strong base deprotonates an NCA monomer, which then acts as the initiator.Often leads to poor control over initiation, resulting in broad molecular weight distributions.
Cooperative Covalent Polymerization (CCP) ModelA two-stage model where the growing helical polymer catalyzes further monomer addition. mdpi.comResults in significant rate acceleration, which outcompetes side reactions and allows for the synthesis of high MW, low dispersity polymers. mdpi.com
Luedeking-Piret ModelA general model relating product formation to both biomass growth and non-growth associated factors.Principles can be adapted to model how polymer formation is associated with both propagation (growth) and termination/side reactions (non-growth).
Side Reactions
Solvent-Mediated TerminationReaction of the growing amine chain end with solvents like DMF or DMAc.Causes irreversible termination of the polymer chain, broadening dispersity.
Carbamate (B1207046) MechanismA basic amine initiator deprotonates the intermediate carbamic acid, leading to a different reaction pathway.Can act as a significant side reaction, especially in the AMM, limiting control.
Water-Induced Initiation/TerminationWater acting as an initiator or reacting with the growing chain end. mdpi.comLeads to uncontrolled initiation and termination, making anhydrous conditions critical for traditional NCA polymerization.

Advanced Research Applications of Polypeptides Derived from Boc L Valine N Carboxyanhydride

Design and Synthesis of Functional Polypeptides

The ring-opening polymerization (ROP) of Boc-L-Valine NCA is a primary method for producing poly(L-valine) and its copolymers. researchgate.net This process allows for the creation of well-defined polypeptide backbones that can be further endowed with specific functions through strategic chemical modifications. These modifications are crucial for tailoring the material's properties for specific applications in biomedicine and materials science.

Post-polymerization modification is a powerful strategy for introducing functional groups onto a pre-formed polypeptide backbone. mdpi.com This approach avoids potential interference of functional groups with the NCA polymerization process. While poly(L-valine) itself has a non-reactive side chain, it is often copolymerized with other NCAs bearing functionalizable groups (e.g., Nε-Boc-L-lysine NCA) to create a scaffold for subsequent modifications. nih.govnih.gov After polymerization, the protecting groups on the comonomer units are removed, revealing reactive sites like primary amines. These sites can then be modified with a wide range of molecules, including hydrophobic amino acids like valine, to create amphiphilic copolymers capable of self-assembly or drug encapsulation. mdpi.com

Another approach involves modifying a different polymer backbone, such as DSPE-PEG2000-NH₂, by attaching L-valine to create functionalized materials for specific applications like drug delivery. nih.gov

Table 1: Selected Post-Polymerization Modification Strategies for Polypeptides

Modification ReactionReactive Group on PolypeptideFunctionality IntroducedPurpose
Aza-Michael AdditionPrimary Amine (-NH₂)N-isopropylacrylamide (NIPAm)pH and Thermo-responsiveness nih.gov
Amide CouplingPrimary Amine (-NH₂)Hydrophobic Amino Acids (Val, Ile)Amphiphilicity, Self-Assembly mdpi.com
Amide CouplingPrimary Amine (-NH₂)L-ValineTargeting (e.g., peptide transporters) nih.gov

Bio-orthogonal chemistry involves chemical reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.gov Incorporating bio-orthogonal functionalities into polypeptides allows for precise, site-specific labeling and modification in the presence of other biomolecules. researchgate.net This is typically achieved by polymerizing NCAs of noncanonical amino acids that contain unique chemical handles, such as azides or alkynes. nih.gov

While L-valine itself is not bio-orthogonal, Boc-L-Valine NCA can be copolymerized with an NCA monomer bearing a bio-orthogonal group. The resulting copolymer combines the structural properties conferred by the poly(L-valine) blocks with the chemical addressability of the bio-orthogonal handle. This enables subsequent "click" reactions to attach fluorescent dyes, imaging agents, or therapeutic molecules in a highly selective manner. nih.gov

Table 2: Common Bio-orthogonal Reaction Pairs for Polypeptide Functionalization

ReactionBio-orthogonal Handle 1Bio-orthogonal Handle 2Key Features
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)AzideCyclooctyneCopper-free, highly specific nih.gov
Staudinger LigationAzidePhosphineForms a stable amide bond nih.gov
Tetrazine LigationTetrazineTrans-cyclooctene (TCO)Extremely fast reaction kinetics researchgate.net

Polypeptide-Based Materials for Controlled Self-Assembly Research

The L-valine residue is a powerful driver of self-assembly in aqueous environments. Its isopropyl side chain imparts significant hydrophobicity and steric hindrance, which profoundly influences the secondary structure and intermolecular aggregation of the polypeptide chain. yffoodingredients.com In block copolymers, such as those combining a hydrophilic block like poly(ethylene glycol) (PEG) with a hydrophobic poly(L-valine) block, these forces drive the formation of ordered nanostructures. rsc.orgillinois.edu

The strong tendency for poly(L-valine) segments to form β-sheet secondary structures leads to the formation of higher-order assemblies like nanofibers, ribbons, and vesicles. rsc.orgresearchgate.net The resulting morphology can be controlled by modulating the polymer's molecular weight and the ratio of the hydrophilic to hydrophobic blocks. This controlled self-assembly is fundamental to creating materials like hydrogels, where the physical entanglement of nanofibrous networks traps water to form a stable, three-dimensional matrix. rsc.orgresearchgate.net

Table 3: Self-Assembled Structures from Valine-Containing Copolypeptides

Copolymer SystemHydrophobic BlockHydrophilic BlockResulting Assembled Structure(s)Driving Force(s)
mPEG-block-poly(L-valine)poly(L-valine)mPEGNanostructures, Hydrogels rsc.orgHydrophobicity, β-sheet formation
poly(L-valine)-block-poly(L-lysine)poly(L-valine)poly(L-lysine)Hydrogels, Vesicles researchgate.netHydrophobicity, Secondary Structure
poly(ferrocenyldimethylsilane)-PLGApoly(glutamate)poly(ferrocenyldimethylsilane)MicellesAmphiphilicity

Development of Biomimetic Systems and Protein Mimics

Biomimetic systems aim to replicate the structure and function of biological molecules and assemblies. Polypeptides derived from Boc-L-Valine NCA are excellent candidates for this purpose due to their ability to adopt stable, protein-like secondary structures. nih.gov The steric bulk of the valine side chain favors the formation of extended β-sheet conformations. yffoodingredients.com

Researchers exploit this property to design block copolypeptides that self-assemble into materials mimicking natural structural proteins or extracellular matrices. For instance, the β-sheet-rich domains of poly(L-valine) can act as physical cross-links in hydrogels, mimicking the fibrous protein networks found in biological tissues. rsc.org By controlling the polypeptide sequence and architecture, it is possible to create synthetic protein mimics with predictable folding and assembly behaviors, providing simplified models for studying complex biological processes.

Research into Polypeptide-Based Nanostructures and Hybrid Materials

The polymerization of Boc-L-Valine NCA is a gateway to a wide array of nanostructured materials. Amphiphilic block copolymers containing poly(L-valine), such as mPEG-poly(L-valine), spontaneously self-assemble in solution to form diverse nanostructures, including spherical micelles, vesicles, and nanofibers. rsc.org The morphology of these structures is dictated by factors like copolymer composition and concentration. At higher concentrations, these nano-assemblies can physically interact to form hydrogels, which are promising for applications like 3D cell culture scaffolds. rsc.org

Furthermore, these polypeptides can be integrated with inorganic components to create organic-inorganic hybrid materials. mdpi.com For example, polypeptide chains can be grafted onto nanoparticles to improve their biocompatibility or to direct their assembly into larger, ordered structures. This combination of a structurally defined polypeptide with the functional properties of an inorganic material opens avenues for developing advanced composites with enhanced mechanical, optical, or catalytic properties.

Role in Advanced Chemical Synthesis (e.g., as building blocks for complex molecules)

Beyond its use in polymerization, Boc-L-Valine NCA serves as a valuable building block in advanced chemical synthesis. nih.gov As an N-carboxyanhydride, it is a C-activated amino acid derivative with a highly reactive cyclic anhydride (B1165640) group. pmcisochem.fr This high reactivity allows it to readily couple with various nucleophiles to form amide bonds in a clean reaction where the only byproduct is carbon dioxide. pmcisochem.fr

This property makes NCAs, including Boc-L-Valine NCA, attractive alternatives to traditional peptide coupling agents for the synthesis of peptides and other complex molecules. Their use can simplify purification processes and improve reaction efficiency. pmcisochem.fr As such, Boc-L-Valine NCA is not just a monomer for polymers but also a versatile intermediate for constructing discrete, complex molecular architectures required in pharmaceutical and materials science research. chemscene.com

Future Horizons in Boc-L-Valine N-Carboxyanhydride Research: Paving the Way for Advanced Polypeptides

The synthesis and polymerization of α-amino acid N-carboxyanhydrides (NCAs) have long been a cornerstone of polypeptide chemistry, enabling access to a diverse array of synthetic protein analogs. Among these, this compound (Boc-L-Valine NCA) serves as a crucial building block for introducing hydrophobic and structurally significant valine residues into polypeptide chains. While the fundamental principles of its use are well-established, ongoing research is pushing the boundaries of what is possible. This article explores the future perspectives and emerging directions in the research of Boc-L-Valine NCA, focusing on innovations in synthesis, polymerization, and the design of novel polypeptide materials.

Q & A

Q. What are the standard synthetic routes for Boc-L-Valine N-carboxyanhydride, and how do reaction conditions influence yield and purity?

Boc-L-Valine NCA is synthesized via cyclization of Boc-L-valine using activating agents like triphosgene or phosphorus tribromide. Key parameters include solvent choice (e.g., anhydrous THF or DCM), temperature (typically 0–25°C), and reaction time (2–24 hours). Side reactions, such as hydrolysis or oligomerization, are minimized by maintaining strict anhydrous conditions. Post-synthesis purification via recrystallization or column chromatography ensures high purity .

Q. How does the structure of Boc-L-Valine NCA facilitate its role in polypeptide synthesis?

The cyclic anhydride structure of Boc-L-Valine NCA enables ring-opening polymerization (ROP), where nucleophilic attack by an amine initiator opens the ring, releasing CO₂ and propagating the polypeptide chain. The Boc (tert-butoxycarbonyl) group protects the α-amine during polymerization, preventing branching and enabling controlled chain growth. This mechanism allows precise control over polymer length and composition .

Q. What experimental parameters are critical for achieving controlled molecular weight in Boc-L-Valine NCA polymerization?

Molecular weight control depends on the monomer-to-initiator ratio, solvent polarity (e.g., DMF for faster kinetics), and temperature (lower temperatures reduce side reactions). For example, using n-hexylamine as an initiator in DMF at 0°C yields polymers with narrow dispersity (Đ < 1.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported molecular weight distributions for polypeptides derived from Boc-L-Valine NCA?

Discrepancies often arise from variations in initiator purity, residual moisture, or CO₂ accumulation. To address this:

  • Use high-vacuum or N₂-flow systems to eliminate CO₂, which inhibits chain propagation .
  • Employ MALDI-TOF or SEC-MALS for accurate molecular weight analysis, distinguishing between true dispersity and measurement artifacts .

Q. What strategies enable the synthesis of stimuli-responsive polypeptides using Boc-L-Valine NCA?

Advanced architectures (e.g., block copolymers) are achieved by sequential ROP of Boc-L-Valine NCA with functional NCAs (e.g., γ-benzyl-L-glutamate). Post-polymerization deprotection of the Boc group exposes primary amines for conjugation with pH- or redox-responsive moieties. For example, grafting glycopolypeptides enhances bioactivity for targeted drug delivery .

Q. How does solvent dielectric constant influence the self-catalytic polymerization of Boc-L-Valine NCA?

In low-dielectric solvents (e.g., toluene), the α-helix conformation of growing chains stabilizes transition states, accelerating ROP via intramolecular hydrogen bonding. This self-catalysis reduces the need for external initiators and enables higher molecular weights (Mn > 50 kDa) with Đ < 1.3 .

Q. What methodologies ensure reproducibility in Boc-L-Valine NCA polymerization across different laboratories?

Standardized protocols should include:

  • Pre-drying monomers and solvents over molecular sieves.
  • Real-time monitoring via FT-IR (CO₂ release) or in-line viscometry.
  • Detailed reporting of initiator efficiency (e.g., using kinetic studies under N₂ flow) .

Q. How can computational modeling improve the design of Boc-L-Valine NCA-derived polymers?

DFT studies reveal transition-state energetics for ROP, guiding solvent and initiator selection. For example, simulations of amine-mediated ring-opening show that secondary amines (e.g., piperazine) reduce side reactions compared to primary amines, enhancing control over polymerization rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.